molecular formula C4H2N6O4 B4327151 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate

Cat. No.: B4327151
M. Wt: 198.10 g/mol
InChI Key: UNNMOYCYFRTTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including its use in the synthesis of other compounds, as well as its potential use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with other compounds to form new products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some potential applications in the field of biochemistry, particularly in the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate in lab experiments is its potential for use in the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its limited applications in biochemical and physiological studies.

Future Directions

There are several potential future directions for research involving 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate. One area of research could be focused on further understanding the mechanism of action of this compound. Additionally, researchers could explore potential applications of this compound in other areas of scientific research, such as materials science or nanotechnology. Finally, there may be potential for the development of new compounds based on the structure of this compound, which could have a range of potential applications in various fields.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the synthesis of other compounds. For example, it has been used in the synthesis of 2-(2,4-dinitrophenyl)-1,2,3,4-oxatriazol-5-ium-2-olate, which has potential applications in the field of explosives detection.

Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)oxatriazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N6O4/c11-4-7-8-9(14-4)3-2(10(12)13)1-5-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNMOYCYFRTTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])N2N=NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 2
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 3
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 4
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 5
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 6
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate

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